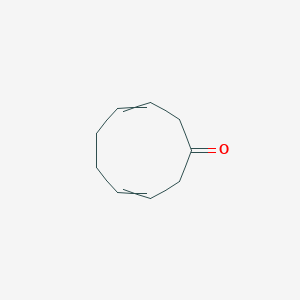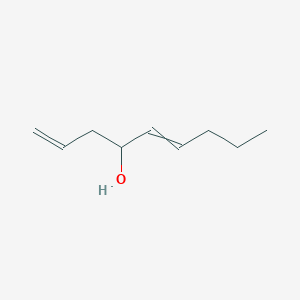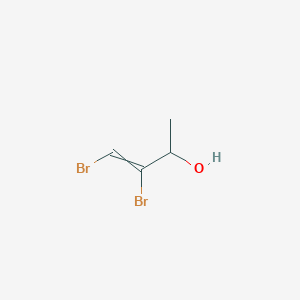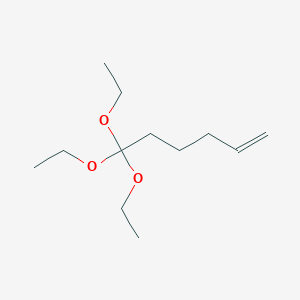
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with a brominating agent to introduce the bromine atom. This is followed by the formation of the amide group through a reaction with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of N-(4-methoxyphenyl)prop-2-enamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-methoxyphenyl)prop-2-enamide.
Substitution: Compounds with hydroxyl or amino groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure but lacks the bromine atom and amide group.
N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but lacks the bromine atom.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial.
Propriétés
Numéro CAS |
63407-49-8 |
|---|---|
Formule moléculaire |
C10H10BrNO2 |
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
3-bromo-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-7H,1H3,(H,12,13) |
Clé InChI |
XQTRCKQFCFIHJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)






